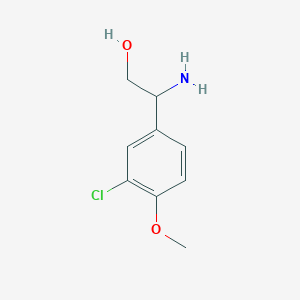![molecular formula C16H17NO3 B1286379 benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 29655-46-7](/img/structure/B1286379.png)
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Descripción general
Descripción
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C16H17NO3 . It is also known by other names such as Benzyl 4-hydroxyphenethylcarbamate and N-carbobenzoxytyramine .
Molecular Structure Analysis
The molecular structure of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be represented by the InChI code: 1S/C16H17NO3/c18-15-8-6-13 (7-9-15)10-11-17-16 (19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2, (H,17,19) . The compound has a molecular weight of 271.31 g/mol .Physical And Chemical Properties Analysis
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has a molecular weight of 271.31 g/mol . It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 271.12084340 g/mol . The topological polar surface area is 58.6 Ų .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzyl carbamate derivatives have been studied for their antimicrobial activities . In one study, benzyl rhamnopyranoside derivatives were found to exhibit good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant M. tuberculosis strains .
Antitubercular Agents
Some (3-benzyl-5-hydroxyphenyl)carbamates have been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant M. tuberculosis strains . These compounds showed moderate cytotoxicity against the cell line A549 and also exhibited potent in vivo inhibitory activity on a mouse infection model via oral administration .
Anti-Inflammatory Activity
Benzyl carbamate derivatives have also been designed as agents with expected anti-inflammatory activity . A series of fluorinated benzyl carbamates of 4-aminosalicylanilides and unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate were prepared and characterized .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODWJQJBRHYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555935 | |
| Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
CAS RN |
29655-46-7 | |
| Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

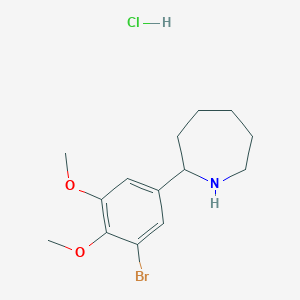
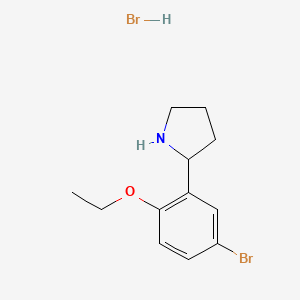

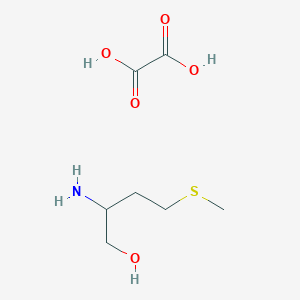
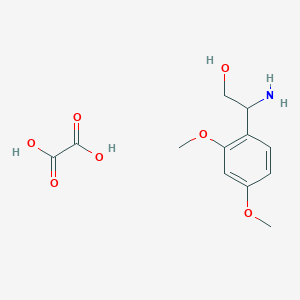

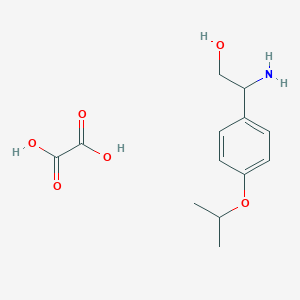
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
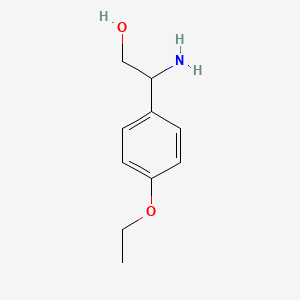
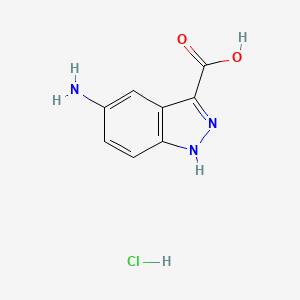
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)


